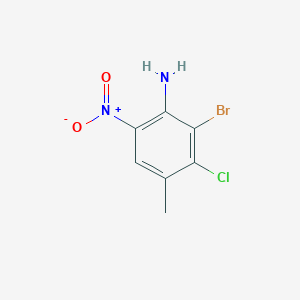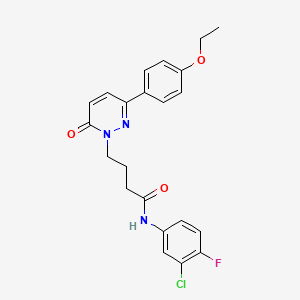![molecular formula C15H18N2O3S2 B2611618 Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1796970-32-5](/img/structure/B2611618.png)
Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a chemical compound that belongs to the class of benzothiazole sulfonamides . It is available for purchase from certain chemical suppliers. Benzothiazole sulfonamides are known for their diverse biological activities and have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides, such as “this compound”, typically starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . These building blocks are connected via a series of chemical reactions, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . Further chemical modifications can be made to the resulting benzothiazole sulfonamides to obtain the desired compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further chemical modifications, such as N-alkylation and stereoselective transformations .
Scientific Research Applications
Anti-microbial and Anti-tubercular Activities
- Design and Anti-mycobacterial Evaluation : The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a new chemotype with anti-mycobacterial potential. Several compounds in this class demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as novel anti-tubercular agents. This study underscores the therapeutic promise of benzo[d]thiazol derivatives in treating tuberculosis, with certain compounds exhibiting low cytotoxicity and satisfactory therapeutic indices (Pancholia et al., 2016).
Antimicrobial and Antifungal Activities
- Novel Benzothiazole β-lactam Conjugates : A series of novel diastereoselective benzothiazole-substituted β-lactam hybrids demonstrated moderate antimicrobial activities against various bacterial strains and presented antimalarial potential. This study illustrates the capability of benzothiazole and β-lactam hybrids in developing new antimicrobial agents (Alborz et al., 2018).
Antioxidant Properties
- Evaluation of Thiazole Derivatives : New thiazole derivatives have shown potent in vitro antioxidant activity. This research highlights the potential of thiazole compounds in developing antioxidants, which are crucial for mitigating oxidative stress-related diseases (Jaishree et al., 2012).
Future Directions
The future directions for the research and development of “Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” and related compounds could include further studies on their biological activities, mechanisms of action, and potential applications in various fields. The development of new synthetic methods and strategies could also be a focus of future research .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10(2)9-22(19,20)11-7-17(8-11)15(18)14-16-12-5-3-4-6-13(12)21-14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASHVWSISHXNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)

![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)

![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)


![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)
